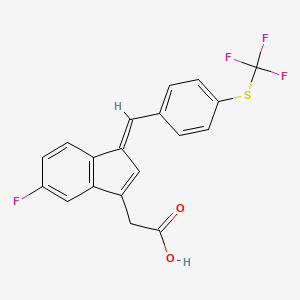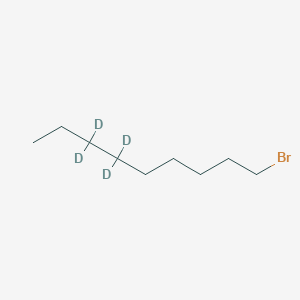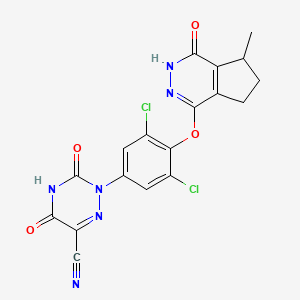
(E)-2-(5-Fluoro-1-(4-(trifluoromethylthio)benzylidene)-1H-inden-3-yl)ethanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis. There are three types of PPARs: PPAR-alpha, PPAR-gamma, and PPAR-delta, each with distinct functions and tissue distribution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PPAR modulators involves various chemical reactions and methodologies. For instance, the synthesis of PPAR-gamma agonists often involves the formation of thiazolidinedione rings, which are crucial for their activity. The synthetic route typically includes steps such as condensation reactions, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of PPAR modulators, especially for pharmaceutical applications, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
PPAR modulators undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis of PPAR modulators include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions are typically the active pharmaceutical ingredients (APIs) that act as PPAR modulators. These products are characterized by their ability to bind to PPAR receptors and modulate their activity .
Wissenschaftliche Forschungsanwendungen
PPARs have extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: PPAR modulators are used to study the mechanisms of lipid metabolism and energy homeostasis.
Biology: They are crucial in understanding cellular differentiation and development.
Medicine: PPAR modulators are used in the treatment of metabolic disorders such as diabetes, obesity, and dyslipidemia. .
Industry: PPAR modulators are used in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
PPARs exert their effects by binding to specific ligands, which leads to the activation or repression of target genes. The molecular targets of PPARs include genes involved in fatty acid metabolism, glucose homeostasis, and inflammation. The pathways involved include the peroxisome proliferator response element (PPRE) pathway, which regulates the transcription of target genes .
Vergleich Mit ähnlichen Verbindungen
PPAR modulators can be compared with other nuclear receptor modulators such as:
Retinoid X Receptor (RXR) modulators: These compounds also regulate gene expression but have different target genes and physiological effects.
Liver X Receptor (LXR) modulators: These compounds are involved in cholesterol metabolism and have distinct roles compared to PPARs.
PPAR modulators are unique in their ability to regulate lipid metabolism and energy homeostasis, making them valuable in the treatment of metabolic disorders .
Eigenschaften
Molekularformel |
C19H12F4O2S |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-[(3E)-6-fluoro-3-[[4-(trifluoromethylsulfanyl)phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C19H12F4O2S/c20-14-3-6-16-12(8-13(9-18(24)25)17(16)10-14)7-11-1-4-15(5-2-11)26-19(21,22)23/h1-8,10H,9H2,(H,24,25)/b12-7+ |
InChI-Schlüssel |
NPPDMRLSURBHGR-KPKJPENVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/2\C=C(C3=C2C=CC(=C3)F)CC(=O)O)SC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C=C(C3=C2C=CC(=C3)F)CC(=O)O)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)


![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)

![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)

